

The Multifaceted Biological Activities of Dimethoxytoluene Derivatives: A Comparative Analysis

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Compound of Interest

Compound Name: 2,3-Dimethoxytoluene

Cat. No.: B057066

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For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activities of various dimethoxytoluene derivatives and related methoxylated compounds, offering insights into their potential as cytotoxic, antimicrobial, and enzyme-inhibiting agents. The information is supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Dimethoxytoluene derivatives, a class of organic compounds characterized by a toluene backbone substituted with two methoxy groups, have garnered significant interest in medicinal chemistry. The position and nature of these and other substituents can dramatically influence their biological effects, leading to a diverse range of activities. This analysis focuses on their cytotoxic effects against cancer cell lines, their ability to inhibit the growth of pathogenic microorganisms, and their interactions with key enzymes.

Comparative Cytotoxic Activity

Several studies have highlighted the potential of dimethoxytoluene derivatives and their analogs as anticancer agents. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.







A study on new dimethoxyaryl-sesquiterpene derivatives revealed significant cytotoxic activity against the MCF-7 breast cancer cell line.[1] Notably, some of these compounds exhibited a high selectivity index, suggesting a greater effect on cancer cells compared to non-tumoral cells.[1] Similarly, novel 4-methoxy-substituted and 5-methyl-substituted (-)-cis-khellactone derivatives have shown potent cytotoxicity against human liver, gastric, and colon carcinoma cell lines.[2] The most active of these, compound 12e, displayed IC50 values in the low micromolar range.[2]

Furthermore, derivatives of 4-allyl-2-methoxyphenol, a related methoxylated compound, have demonstrated potent inhibition of MCF-7 human breast cancer cells, with IC50 values as low as 0.400 μg/mL.[3] Methoxy derivatives of the natural stilbenoid, resveratrol, have also been synthesized and evaluated for their anti-proliferative activity against prostate (PC-3) and colon (HCT116) cancer cells.[4] In a different study, a series of 2,4,6-trimethoxychalcone derivatives were designed, and one compound, B3, showed more than 10-fold greater potency than the standard chemotherapeutic drug 5-fluorouracil against HeLa and MCF-7 cells, with IC50 values of 3.204 μM and 3.849 μM, respectively.[5]

Table 1: Comparative Cytotoxicity (IC50) of Selected Methoxylated Derivatives



Compound Class	Derivative Example	Cancer Cell Line	IC50 Value	Reference
Dimethoxyaryl- Sesquiterpene	Compound 14c	MCF-7 (Breast)	9.0 μΜ	[1]
(-)-cis- khellactone	Compound 12e	HEPG-2 (Liver)	6.1 μΜ	[2]
(-)-cis- khellactone	Compound 12e	SGC-7901 (Gastric)	9.2 μΜ	[2]
(-)-cis- khellactone	Compound 12e	LS174T (Colon)	8.5 μΜ	[2]
4-Allyl-2- methoxyphenol	Propionate Derivative	MCF-7 (Breast)	0.400 μg/mL	[3]
4-Allyl-2- methoxyphenol	Butanoate Derivative	MCF-7 (Breast)	5.73 μg/mL	[3]
4-Allyl-2- methoxyphenol	Isobutanoate Derivative	MCF-7 (Breast)	1.29 μg/mL	[3]
Resveratrol Methoxy Derivative	3-MRESV	PC-3 (Prostate)	Potent Activity	[4]
Resveratrol Methoxy Derivative	3,4'-DMRESV	HCT116 (Colon)	Potent Activity	[4]
2,4,6- Trimethoxychalc one	Compound B3	HeLa (Cervical)	3.204 μM	[5]
2,4,6- Trimethoxychalc one	Compound B3	MCF-7 (Breast)	3.849 μM	[5]

Antimicrobial Potential







Dimethoxytoluene derivatives and related compounds have also been investigated for their ability to combat microbial growth. Their efficacy is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

For instance, a novel antimicrobial compound, 7-methoxy-2,2-dimethyl-4-octa-4',6'-dienyl-2H-napthalene-1-one, isolated from a Penicillium species, demonstrated a broad spectrum of activity against pathogenic bacteria and yeast, with MIC values ranging from 0.5 to 15 μ g/mL. [6] Another example is 2,6-dimethoxy benzoquinone, isolated from Flacourtia jangomas, which showed significant inhibitory activity against Staphylococcus aureus, with an inhibition zone of 21.6 \pm 0.6 to 21.7 \pm 0.58 mm.[7][8]

A study on methoxy benzoin derivatives identified compound 4 as the most active against E. coli, Y. pseudotuberculosis, M. smegmatis, and C. albicans, with MIC values between 41 and 82 μ g/mL.[9] Furthermore, natural methoxyphenols like eugenol and vanillin have been tested against foodborne pathogens, with eugenol showing high efficacy against S. aureus (IC50 = 0.75 mM).[10][11]

Table 2: Comparative Antimicrobial Activity of Selected Methoxylated Derivatives



Compound/De rivative	Microorganism	Activity Metric	Value	Reference
Dimethoxynapht halene Derivative	Staphylococcus aureus	MIC	0.1 mg/mL	[6]
Dimethoxynapht halene Derivative	Klebsiella pneumoniae	MIC	0.1 mg/mL	[6]
Dimethoxynapht halene Derivative	Candida albicans	MIC	0.2 mg/mL	[6]
2,6-Dimethoxy Benzoquinone	Staphylococcus aureus	Zone of Inhibition	21.7 ± 0.58 mm	[7][8]
Methoxy Benzoin Derivative 4	E. coli	MIC	41-82 μg/mL	[9]
Methoxy Benzoin Derivative 4	C. albicans	MIC	41-82 μg/mL	[9]
Eugenol (Methoxyphenol)	Staphylococcus aureus	IC50	0.75 mM	[10][11]
Vanillin (Methoxyphenol)	Staphylococcus aureus	IC50	1.38 mM	[10][11]

Enzyme Inhibition

The interaction of dimethoxytoluene derivatives with enzymes is a growing area of research, with implications for treating a variety of diseases. For example, 6,7-dimethoxyquinazoline analogues are established as potent, substrate-competitive inhibitors of G9a, a histone lysine methyltransferase involved in epigenetic regulation.[12] This highlights the importance of the dimethoxy substituents for inhibitory activity.[12]

In another study, 6-methoxy-2-arylquinoline derivatives were designed as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer.[13] Two alcoholic quinoline derivatives, 5a and 5b, were found to be 1.3-fold and 2.1-fold more potent than the reference inhibitor verapamil.[13]



Furthermore, a broad screening of methoxy benzoin, benzil, and stilbenoid derivatives revealed inhibitory activity against several enzymes, including α -amylase, α -glucosidase, tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with some derivatives showing activity comparable to standard inhibitors.[9]

Experimental Protocols Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity.[14]

- Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a specific density (e.g., 5,000-50,000 cells/well) and allowed to adhere overnight.[3]
- Compound Treatment: The cells are then treated with varying concentrations of the test compounds (e.g., in a range from 0.032 to 500 μM) for a specified period (e.g., 48 or 72 hours).[1][4]
- MTT Addition: Following incubation, an MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[4]
- Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved by adding a solubilizing agent, such as a solution of 5% SDS in 0.1 N HCI.[3]
- Absorbance Measurement: The plate is incubated overnight at room temperature in the dark, and the absorbance is read at a specific wavelength (e.g., 570 nm) using an ELISA reader.
 [3]
- IC50 Calculation: The percentage of cell viability is calculated relative to untreated control
 cells, and the IC50 value is determined from the dose-response curve.[3]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is determined to assess the antimicrobial potency of a compound.



- Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
- Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microtiter plate.
- Inoculation: Each well is inoculated with the prepared microbial suspension.
- Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
- MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Visualizing Molecular Mechanisms and Workflows

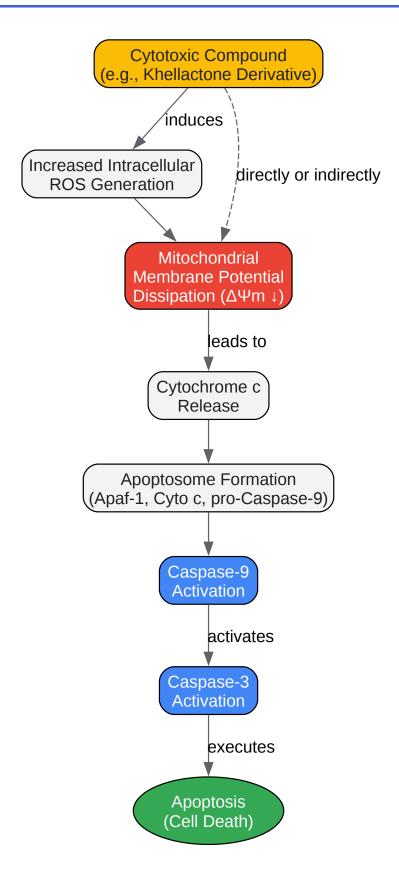
To better understand the processes involved in the biological activity of these compounds, diagrams of key signaling pathways and experimental workflows are provided below.



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Caption: General experimental workflow for in vitro cytotoxicity testing.





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